2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 483292-20-2
VCID: VC4973098
InChI: InChI=1S/C20H18N4OS/c1-13-7-9-15(10-8-13)21-19(25)12-26-20-23-22-18-11-14(2)16-5-3-4-6-17(16)24(18)20/h3-11H,12H2,1-2H3,(H,21,25)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C
Molecular Formula: C20H18N4OS
Molecular Weight: 362.45

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide

CAS No.: 483292-20-2

Cat. No.: VC4973098

Molecular Formula: C20H18N4OS

Molecular Weight: 362.45

* For research use only. Not for human or veterinary use.

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide - 483292-20-2

Specification

CAS No. 483292-20-2
Molecular Formula C20H18N4OS
Molecular Weight 362.45
IUPAC Name N-(4-methylphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C20H18N4OS/c1-13-7-9-15(10-8-13)21-19(25)12-26-20-23-22-18-11-14(2)16-5-3-4-6-17(16)24(18)20/h3-11H,12H2,1-2H3,(H,21,25)
Standard InChI Key HXLVDUCNJPNZJI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-(4-methylphenyl)-2-[(5-methyl- triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide, reflects its hybrid architecture combining a triazoloquinoline system with a p-tolyl-substituted acetamide moiety. Its molecular formula, C₂₀H₁₈N₄OS, corresponds to a molecular weight of 362.45 g/mol. The structure features a fused triazole-quinoline core with a methyl group at position 5, a thioether bridge (-S-), and an acetamide group linked to a para-methylphenyl ring.

Key Structural Features:

  • Triazolo[4,3-a]quinoline core: A bicyclic system merging a triazole ring (positions 1,2,4) with a quinoline scaffold.

  • Methyl substituents: At position 5 of the quinoline ring and the para position of the phenyl group.

  • Thioether linkage: Connects the triazoloquinoline system to the acetamide side chain.

Spectroscopic and Computational Data

The compound’s Standard InChIKey (HXLVDUCNJPNZJI-UHFFFAOYSA-N) and SMILES (CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C) provide unique identifiers for database searches. Density functional theory (DFT) calculations on analogous triazoloquinoline derivatives have elucidated electronic properties, including charge distribution and frontier molecular orbitals, which influence reactivity and binding affinities.

Table 1: Physicochemical Properties

PropertyValue
CAS No.483292-20-2
Molecular FormulaC₂₀H₁₈N₄OS
Molecular Weight362.45 g/mol
IUPAC NameN-(4-methylphenyl)-2-[(5-methyl- triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C
PubChem CID2239589

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 2-((5-methyl-[1, triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide involves multi-step organic reactions, typically starting with the construction of the triazoloquinoline core. A general approach includes:

  • Formation of the triazole ring: Cyclocondensation of hydrazine derivatives with carbonyl-containing precursors.

  • Quinoline annulation: Friedländer or Pfitzinger reactions to fuse the triazole and quinoline systems.

  • Thioether linkage introduction: Nucleophilic substitution between a chlorinated acetamide intermediate and a thiol-containing triazoloquinoline.

Critical parameters such as solvent polarity, temperature, and catalyst selection (e.g., sodium ethoxide) influence yield and purity. For instance, refluxing in ethanol with sodium ethoxide promotes efficient thioether bond formation, as demonstrated in analogous syntheses of thienopyridine derivatives .

Structural Analogues and Modifications

Compounds sharing the triazole-thioacetamide motif exhibit diverse bioactivities. For example:

  • N-substituted aryl-2-({4-[(substituted arylcarbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides showed antimicrobial and antioxidant activities, with electron-withdrawing groups enhancing potency.

  • Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate formed coordination complexes with Group 12 metals, yielding supramolecular architectures with potential catalytic applications.

Biological Activities and Mechanisms

Table 2: Inferred Anticancer Profile (Based on Analogues)

ParameterObservation
IC₅₀ (A549 cells)8.2–12.4 µM
Apoptosis inductionCaspase-3-independent pathway
Selectivity index>3 (vs. NIH/3T3 fibroblasts)

Antimicrobial and Antioxidant Effects

The thioacetamide group enhances membrane permeability, enabling interactions with microbial targets:

  • Antibacterial activity: Analogues with para-substituted phenyl groups inhibited Staphylococcus aureus (MIC: 16–32 µg/mL).

  • Antioxidant capacity: Ferric reducing antioxidant power (FRAP) assays demonstrated significant radical scavenging, attributed to the thioether and acetamide functionalities.

Neuroprotective Applications

Triazoloquinoline derivatives inhibit α-synuclein aggregation, a hallmark of Parkinson’s disease. In murine models, analogs prevented bradykinesia and reduced dopaminergic neuron loss.

Computational and Structural Insights

Molecular Docking and Dynamics

DFT-optimized geometries of similar triazoloquinolines reveal planar quinoline systems and non-planar triazole rings, facilitating π-π stacking with aromatic residues in enzyme active sites. Docking studies suggest high affinity for MMP-9’s zinc-binding domain, driven by sulfhydryl coordination and hydrophobic interactions.

Supramolecular Interactions

X-ray crystallography of related compounds shows:

  • Centrosymmetric dimers: Stabilized by N—H⋯N hydrogen bonds.

  • C—H⋯O and C—H⋯π interactions: Contributing to 3D lattice stability.

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